Cas no 926267-47-2 (3-amino-4-methoxy-N-methyl-N-phenylbenzamide)

3-Amino-4-methoxy-N-methyl-N-phenylbenzamide is a specialized organic compound featuring a benzamide core substituted with amino, methoxy, methyl, and phenyl functional groups. Its structural configuration offers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both electron-donating (methoxy, amino) and sterically influenced (N-methyl-N-phenyl) groups enhances its reactivity in electrophilic and nucleophilic transformations. This compound is valued for its potential in constructing complex heterocycles and bioactive molecules, owing to its balanced solubility in polar and nonpolar solvents. Careful handling is advised due to its sensitivity to light and moisture, ensuring optimal stability in storage and reaction conditions.
3-amino-4-methoxy-N-methyl-N-phenylbenzamide structure
926267-47-2 structure
Product Name:3-amino-4-methoxy-N-methyl-N-phenylbenzamide
CAS No:926267-47-2
MF:C15H16N2O2
MW:256.299743652344
CID:6782578
PubChem ID:16775932
Update Time:2025-10-31

3-amino-4-methoxy-N-methyl-N-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4-methoxy-N-methyl-N-phenylbenzamide
    • BBL031275
    • STK898986
    • CS-0359728
    • AKOS000132204
    • VS-10373
    • MCULE-2296519539
    • N-phenyl-N-methyl-3-amino-4-methoxybenzamide
    • 926267-47-2
    • Inchi: 1S/C15H16N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h3-10H,16H2,1-2H3
    • InChI Key: PXGFSOBDVUJDJD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1N)C(N(C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 256.121177757g/mol
  • Monoisotopic Mass: 256.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.6Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430398-500mg
3-Amino-4-methoxy-N-methyl-N-phenylbenzamide
926267-47-2 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Professional Introduction to 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS No. 926267-47-2)

3-amino-4-methoxy-N-methyl-N-phenylbenzamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This organic compound, characterized by its aromatic benzamide core, is of particular interest for its applications in drug discovery and development. The molecular formula of this compound is C14H17N3O2, and its CAS number, 926267-47-2, provides a unique identifier for scientific and commercial purposes.

The benzamide moiety in 3-amino-4-methoxy-N-methyl-N-phenylbenzamide is a well-known pharmacophore that has been extensively studied for its role in various therapeutic agents. Benzamides are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable scaffolds in medicinal chemistry. The presence of both amino and methoxy functional groups in this compound suggests potential interactions with biological systems, which could be exploited for therapeutic benefits.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The structure-activity relationship (SAR) of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide has been a subject of intense investigation. Researchers have been exploring how modifications to the benzamide core can influence its biological activity, solubility, and metabolic stability. This compound serves as a promising candidate for further optimization to develop new drugs targeting various diseases.

The pharmacokinetic profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide is another critical aspect that has been examined. Studies have shown that the presence of the amino group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for designing drugs that are not only effective but also safe and bioavailable. The N-methyl and N-phenyl substituents contribute to the compound's lipophilicity, which can influence its ability to cross biological membranes.

Advances in computational chemistry have enabled researchers to predict the binding affinity of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide to various biological targets with high accuracy. Molecular docking studies have identified potential interactions with enzymes such as kinases and proteases, which are often implicated in disease pathways. These findings provide a rational basis for designing inhibitors or modulators based on this compound's structure.

The synthesis of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide has also been optimized to ensure scalability and cost-effectiveness. Multi-step synthetic routes have been developed that minimize byproducts and improve yield. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical and clinical studies.

In conclusion, 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS No. 926267-47-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug development, while its favorable pharmacokinetic properties suggest it could be a lead candidate for further optimization. Continued research into this compound will likely yield valuable insights into its therapeutic applications and contribute to the development of novel treatments for various diseases.

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